3-(Propylsulfonamido)phenylboronic acid

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as (3-(propylsulfonamido)phenyl)boronic acid. The Chemical Abstracts Service registry number 1072945-64-2 provides unique identification for this specific compound. Alternative nomenclature includes this compound and [3-(propylsulfonyl)amino]phenylboronic acid, reflecting different systematic naming approaches while maintaining chemical accuracy.

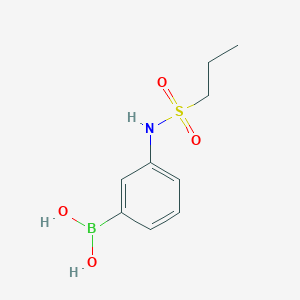

The molecular formula C9H14BNO4S represents the precise atomic composition, indicating nine carbon atoms, fourteen hydrogen atoms, one boron atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. The calculated molecular weight of 243.09 grams per mole provides essential quantitative data for analytical applications. The structural formula demonstrates the propylsulfonamido group attached to the meta position of the phenyl ring, with the boronic acid functionality maintaining its characteristic dihydroxy configuration.

Detailed molecular characterization reveals specific structural identifiers essential for database searches and analytical verification. The Simplified Molecular Input Line Entry System notation O=S(NC1=CC=CC(B(O)O)=C1)(=O)CCC provides computational representation of the molecular structure. The International Chemical Identifier key HMCZRNIZFJNCEY-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases.

Crystallographic and Spectroscopic Elucidation of Boron-Centered Geometry

The boron-centered geometry in this compound follows the characteristic trigonal planar configuration observed in phenylboronic acid derivatives. Theoretical calculations and experimental observations of related phenylboronic acid compounds demonstrate that the boron atom maintains sp2 hybridization with an empty p-orbital, creating Lewis acidic properties essential for molecular recognition applications. The boronic acid functionality exhibits the typical syn-anti conformation of hydroxyl groups, as documented in crystallographic studies of similar compounds.

Physical property measurements indicate specific thermal characteristics relevant to structural stability. The compound exhibits a melting point that remains undetermined in current literature, while the calculated boiling point reaches 445.0 ± 55.0 degrees Celsius at 760 millimeters of mercury pressure. The calculated density of 1.3 ± 0.1 grams per cubic centimeter provides insight into molecular packing arrangements. The flash point of 164.3 ± 23.2 degrees Celsius indicates thermal stability parameters important for handling and storage considerations.

Spectroscopic characterization of phenylboronic acid derivatives reveals characteristic vibrational modes that aid in structural elucidation. Infrared spectroscopy studies of related sulfonamide-phenylboronic acids demonstrate specific absorption patterns including boron-oxygen stretching modes centered around 1362 and 1344 reciprocal centimeters, as observed in density functional theory calculations. The carbonyl stretching mode of the sulfonamide group typically appears around 1664 reciprocal centimeters with accompanying nitrogen-hydrogen bending character.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework. Proton nuclear magnetic resonance analysis of related compounds shows characteristic chemical shifts for the phenyl ring protons and the propyl chain substituent. The boronic acid protons typically appear as exchangeable signals, while the sulfonamide nitrogen-hydrogen proton demonstrates specific coupling patterns with adjacent functional groups.

| Physical Property | Value | Units | Source |

|---|---|---|---|

| Boiling Point | 445.0 ± 55.0 | °C at 760 mmHg | |

| Flash Point | 164.3 ± 23.2 | °C | |

| Density | 1.3 ± 0.1 | g/cm³ | |

| Storage Temperature | -4 to -20 | °C |

Comparative Analysis with Related Sulfonamide-Substituted Phenylboronic Acids

Comparative analysis reveals significant structural and chemical differences between this compound and related sulfonamide-substituted derivatives. The closely related compound 3-(methylsulfonylamino)phenylboronic acid, with Chemical Abstracts Service number 148355-75-3, demonstrates a simpler substitution pattern with a methylsulfonamido group instead of the propylsulfonamido functionality. This structural difference results in a reduced molecular weight of 215.04 grams per mole and molecular formula C7H10BNO4S for the methylsulfonamido derivative.

Acidic properties represent a critical distinguishing feature among sulfonamide-substituted phenylboronic acids. Research demonstrates that sulfonamide substitution significantly lowers the ionization constant compared to unsubstituted phenylboronic acid. Studies of 4-(N-allylsulfamoyl)phenylboronic acid show an ionization constant of 7.4 ± 0.1, representing a 1.4 pH unit shift compared to phenylboronic acid's value of 8.8 ± 0.1. Similarly, 4-(3-butenesulfonyl)phenylboronic acid exhibits an ionization constant of 7.1 ± 0.1, indicating a 1.7 pH unit decrease. These modifications enable enhanced binding affinity for cis-diol containing molecules at physiological pH conditions.

Structural variations within the sulfonamide-substituted phenylboronic acid family demonstrate the impact of substituent positioning and chain length. The meta-positioning of the sulfonamido group in this compound contrasts with para-positioned derivatives, potentially affecting molecular recognition properties and synthetic accessibility. The propyl chain extension compared to methyl-substituted analogs introduces additional conformational flexibility and altered steric requirements.

Synthetic accessibility comparisons reveal that sulfonamide-substituted phenylboronic acids require specialized preparative methods. The conversion of bromo-intermediates to boronic acids using n-butyllithium and triisopropyl borate achieves yields exceeding 65 percent for compounds containing electron-withdrawing sulfonamide substituents. This synthetic approach proves more effective than sequential metallation procedures, which yield minimal product recovery for these functionalized derivatives.

Structure

2D Structure

Eigenschaften

IUPAC Name |

[3-(propylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIHQVMLJAJFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674474 | |

| Record name | {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-64-2 | |

| Record name | {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfonamide Formation on a Halogenated Phenylboronic Acid Derivative

One direct approach is to start from a halogenated phenylboronic acid or ester and introduce the propylsulfonamido group via nucleophilic substitution or amidation.

- Example Process:

- Starting from 3-halophenylboronic acid or its pinacol ester, the halogen is substituted with a propylsulfonamide group using nucleophilic substitution or palladium-catalyzed amination.

- The boronic ester is then hydrolyzed under mild acidic or oxidative conditions to yield the free boronic acid.

This method benefits from the availability of halogenated phenylboronic acid derivatives and established sulfonamide coupling chemistry.

Ortho-Lithiation Followed by Borylation of a Propylsulfonamide-Substituted Aromatic Compound

An alternative and versatile method involves:

- Starting from commercially available benzenesulfonyl derivatives.

- Performing ortho-lithiation adjacent to the sulfonamide substituent using lithium diisopropylamide (LDA) or similar strong bases at low temperatures (-78 °C).

- Quenching the lithio intermediate with a boron electrophile such as triisopropyl borate to install the boronic ester.

- Subsequent hydrolysis of the boronic ester to the boronic acid.

This method allows regioselective installation of the boronic acid group and is adaptable to various sulfonamide substituents.

Detailed Synthetic Procedure Example

Based on recent literature data, a representative synthesis sequence is as follows:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Sulfonamide Formation | Reaction of 3-aminophenylboronic acid or 3-bromophenylboronic acid with propanesulfonyl chloride in presence of base (e.g., triethylamine) | Formation of 3-(propylsulfonamido)phenylboronic acid or ester precursor | Not specified |

| 2. Conversion to Acid Chloride (if needed) | Oxalyl chloride (2M in CH2Cl2), catalytic DMF, room temp, 5 h | Conversion of carboxylic acid to acid chloride for further coupling | Quantitative |

| 3. Ortho-Lithiation and Borylation | LDA in THF at 0 °C to -78 °C, followed by triisopropyl borate addition | Installation of boronic ester adjacent to sulfonamide group | 59-88% (depending on substrate) |

| 4. Hydrolysis of Boronic Ester | NH4OAc, NaIO4 in acetone/water mixture | Conversion of boronic ester to boronic acid | 64% |

Note: The exact yields depend on substrate and conditions; the hydrolysis step typically yields around 60-70% of the boronic acid product.

Reaction Conditions and Optimization

- Catalysts: Palladium catalysts such as Pd(dppf)Cl2 are commonly used for borylation steps and cross-coupling reactions involving boronic acids.

- Bases: Strong bases like LDA are used for lithiation; milder bases such as triethylamine are used in sulfonamide formation.

- Solvents: Dry dichloromethane, tetrahydrofuran (THF), and acetone/water mixtures are typical solvents.

- Temperature: Lithiation requires low temperatures (-78 °C) to control regioselectivity; other steps proceed at room temperature or mild heating.

- Purification: Products are purified by flash chromatography or trituration with hexane/dichloromethane mixtures.

Analytical Characterization

- NMR Spectroscopy: ^1H, ^13C, and ^11B NMR confirm the structure and purity.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Melting Point: Boronic acid derivatives typically show decomposition around 240 °C.

- Chromatography: Flash chromatography is used for purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| Sulfonamide formation on halogenated phenylboronic acid | 3-Bromophenylboronic acid | Propanesulfonyl chloride, base | RT, inert atmosphere | Moderate to high | Direct sulfonamide introduction |

| Ortho-lithiation/borylation of benzenesulfonyl derivatives | Benzenesulfonyl fluoride or sulfonamide | LDA, triisopropyl borate | -78 °C to RT | 59-88% | Regioselective borylation |

| Hydrolysis of boronic esters | Pinacol boronic ester derivatives | NH4OAc, NaIO4, acetone/water | RT | ~64% | Converts ester to acid |

Research Findings and Considerations

- The ortho-lithiation/borylation route is highly regioselective and suitable for preparing meta- and ortho-substituted sulfonamide phenylboronic acids.

- Hydrolysis conditions must be carefully controlled to avoid decomposition of the boronic acid.

- Palladium-catalyzed cross-coupling reactions enable further functionalization of the sulfonamide phenylboronic acid derivatives, expanding their utility.

- The propylsulfonamido group provides enhanced solubility and potential biological activity, making these compounds valuable in drug discovery and biochemical applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Propylsulfonamido)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Esterification: The boronic acid can react with diols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: Diols and mild acidic or basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Phenol derivatives.

Esterification: Boronate esters.

Wissenschaftliche Forschungsanwendungen

3-(Propylsulfonamido)phenylboronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Propylsulfonamido)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, where the boronic acid forms a covalent complex with the diol group under basic conditions and dissociates under acidic conditions . This property is exploited in various applications, such as drug delivery and molecular sensing .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Binding Affinity

Phenylboronic acids (PBAs) interact with diols via boronate ester formation, a pH-dependent process influenced by substituents. Key analogs and their binding properties are summarized below:

Table 1: Binding Constants (K, M⁻¹) of PBA Derivatives with Neu5Ac (Sialic Acid) at pH 7.4

| Compound | Substituent | Binding Constant (K) | Key Interaction Site |

|---|---|---|---|

| Phenylboronic acid | None | 11.6 ± 1.9 | α-hydroxycarboxylate unit |

| 3-(Propionamido)phenylboronic acid | Propionamido (-NHCOC₂H₅) | 37.6 ± 3.1 | Glycerol tail (C-7/C-8) |

| 3-(Propylsulfonamido)phenylboronic acid | Propylsulfonamido (-NHSO₂C₃H₇) | Not reported | Likely similar to propionamido analog |

Key Findings :

Catalytic Activity in Sugar Conversion

Boronic acids with ortho-substituents show distinct catalytic behaviors. For example:

Table 2: Catalytic Activity in Glucose-to-HMF Conversion

| Compound | Substituent Position | HMF Yield (%) |

|---|---|---|

| Phenylboronic acid | None | 0 |

| 2-Carboxyphenylboronic acid (2-CPBA) | Ortho (2-position) | 45 |

| 3-Carboxyphenylboronic acid | Meta (3-position) | <5 |

| This compound | Meta (3-position) | Not tested |

Insights :

Comparison :

- 3-Aminophenylboronic acid’s electron-donating -NH₂ group lowers boronic acid pKa, favoring diol binding at neutral pH, making it ideal for glucose sensors .

- This compound ’s sulfonamido group may improve solubility in polar solvents, advantageous for pharmaceutical formulations .

Biologische Aktivität

3-(Propylsulfonamido)phenylboronic acid is a derivative of phenylboronic acid (PBA) that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of β-lactamases. This compound is significant in addressing antibiotic resistance, especially in Gram-negative bacteria, which pose a major challenge in clinical settings.

The biological activity of this compound primarily revolves around its ability to inhibit serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound interacts with the active site of these enzymes, effectively blocking their action and restoring the efficacy of β-lactam antibiotics such as meropenem and ceftazidime against resistant strains.

Key Findings from Research

- Inhibition Studies : Research has demonstrated that derivatives of phenylboronic acids, including this compound, exhibit low micromolar inhibitory activity against class A (KPC-2 and GES-5) and class C (AmpC) β-lactamases. These findings were confirmed through enzyme kinetics and molecular docking studies, which revealed strong binding affinities to the target enzymes .

- Synergistic Effects : The compound has shown synergistic effects when combined with β-lactam antibiotics. Fractional inhibitory concentration index (FICI) tests indicated that it can significantly enhance the activity of meropenem against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential as a co-administered therapeutic agent .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Clinical Isolates : In a study involving clinical strains overexpressing KPC-2, the compound restored susceptibility to meropenem. The FICI values obtained were well below the threshold for synergy (0.5), indicating a strong potential for clinical application .

- Molecular Modeling : Molecular modeling studies corroborated experimental findings by illustrating how this compound binds within the active site of β-lactamases, providing insights into its mechanism of action and guiding further structural modifications for enhanced efficacy .

Applications in Drug Delivery

Beyond its antibacterial properties, this compound is being explored for use in glucose-sensitive drug delivery systems. Its ability to form boronate esters with diols makes it suitable for developing responsive materials that can release drugs in a controlled manner based on glucose levels, which is particularly beneficial for diabetes management .

Data Tables

| Study | Target Enzyme | Inhibition Concentration (µM) | Synergistic Partner | FICI Value |

|---|---|---|---|---|

| Study 1 | KPC-2 | <10 | Meropenem | 0.25 |

| Study 2 | AmpC | <5 | Cephalosporin | 0.45 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the sulfonamido group into phenylboronic acid derivatives like 3-(Propylsulfonamido)phenylboronic acid?

- Methodological Answer : The sulfonamido group can be introduced via sulfonylation of an intermediate aniline derivative. For example, reacting 3-aminophenylboronic acid with propylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Post-synthesis purification via recrystallization or column chromatography is recommended to remove unreacted reagents .

Q. What standard characterization techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation, with ¹¹B NMR distinguishing boronic acid derivatives. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. High-performance liquid chromatography (HPLC) (>95% purity) ensures analytical-grade quality .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer : Use controlled stoichiometry (e.g., 1.2 equivalents of propylsulfonyl chloride relative to 3-aminophenylboronic acid) and inert atmospheres (N₂/Ar) to prevent oxidation. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ NMR helps terminate reactions at optimal yields .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic and steric effects of the sulfonamido substituent on boronic acid reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For this compound, the sulfonamido group’s electron-withdrawing nature reduces boronic acid’s Lewis acidity, impacting its diol-binding capacity .

Q. What experimental approaches resolve contradictions in proposed binding mechanisms between boronic acids and sialic acids (e.g., Neu5Ac)?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹¹B, ¹³C) at varied pH (2–12) identifies pH-dependent binding sites. For example, Otsuka et al. reported glycerol-tail binding (pH > 8), while Djanashvili et al. favored α-hydroxycarboxylate interactions (pH 2–8). Isothermal titration calorimetry (ITC) and X-ray crystallography can validate competing models .

Q. How does the sulfonamido group influence the binding affinity of this compound toward biomolecules compared to other derivatives?

- Methodological Answer : Competitive binding assays using fluorescent probes (e.g., Alizarin Red S) quantify binding constants (Kd). The sulfonamido group’s steric bulk and electronic effects may reduce affinity for small diols (e.g., glucose) but enhance selectivity for larger targets like glycoproteins .

Q. What strategies mitigate hydrolysis or self-condensation of boronic acid derivatives during aqueous applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.